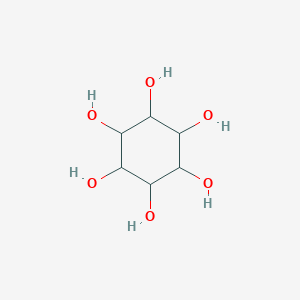![molecular formula C16H16O2S B130452 [2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate CAS No. 142115-47-7](/img/structure/B130452.png)
[2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate, also known as MTEP, is a chemical compound that has been extensively researched for its potential applications in the field of neuroscience. MTEP is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in a variety of neurological and psychiatric disorders.
Scientific Research Applications
[2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate has been extensively studied for its potential applications in the treatment of various neurological and psychiatric disorders. It has been shown to be effective in animal models of Parkinson's disease, Alzheimer's disease, addiction, anxiety, depression, and schizophrenia. [2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate has also been studied for its potential use as a cognitive enhancer and as a tool for studying the role of mGluR5 in various physiological and pathological processes.
Mechanism Of Action
[2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate is a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. Activation of mGluR5 has been implicated in a variety of physiological and pathological processes, including synaptic plasticity, learning and memory, pain perception, and drug addiction. [2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate binds to the allosteric site of mGluR5 and prevents its activation by glutamate, thereby reducing the downstream signaling cascades that are associated with mGluR5 activation.
Biochemical And Physiological Effects
[2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to reduce the levels of oxidative stress and inflammation in the brain, which are associated with various neurological and psychiatric disorders. [2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate has also been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and decrease drug-seeking behavior in animal models of addiction.
Advantages And Limitations For Lab Experiments
One of the main advantages of [2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate is its high selectivity for mGluR5, which allows for more precise manipulation of this receptor in animal models. However, [2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate also has some limitations, such as its poor solubility in water and its relatively short half-life in vivo. These limitations can make it difficult to administer [2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate in certain experimental settings and may require the use of alternative delivery methods or modifications to the chemical structure of [2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate.
Future Directions
There are several future directions for research on [2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate and its potential applications in the field of neuroscience. One area of interest is the development of more potent and selective mGluR5 antagonists that can be used in clinical settings. Another area of interest is the investigation of the role of mGluR5 in various neurological and psychiatric disorders, such as autism spectrum disorder and traumatic brain injury. Finally, there is also interest in exploring the potential use of [2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate as a tool for studying the role of mGluR5 in various physiological and pathological processes.
Synthesis Methods
The synthesis method for [2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate involves several steps, including the reaction of 2-bromo-4-methylacetophenone with magnesium to form a Grignard reagent, which is then reacted with 2-thiophen-2-ylacetaldehyde to form the intermediate compound. This intermediate is then reacted with 4-bromo-2-methylphenylboronic acid in the presence of palladium catalyst to form the final product, [2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate.
properties
CAS RN |
142115-47-7 |
|---|---|
Product Name |
[2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate |
Molecular Formula |
C16H16O2S |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
[2,6-dimethyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] acetate |
InChI |
InChI=1S/C16H16O2S/c1-11-9-14(6-7-15-5-4-8-19-15)10-12(2)16(11)18-13(3)17/h4-10H,1-3H3/b7-6+ |
InChI Key |
DMPYVKAFXBNPEL-VOTSOKGWSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1OC(=O)C)C)/C=C/C2=CC=CS2 |
SMILES |
CC1=CC(=CC(=C1OC(=O)C)C)C=CC2=CC=CS2 |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)C)C)C=CC2=CC=CS2 |
synonyms |
[2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



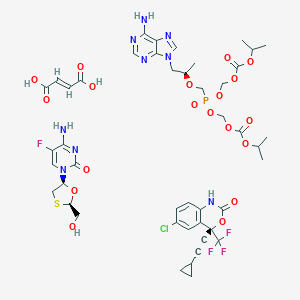
![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid](/img/structure/B130375.png)
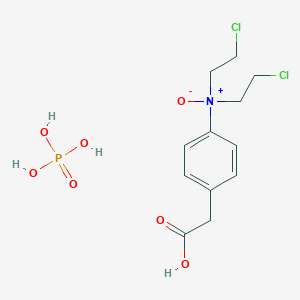
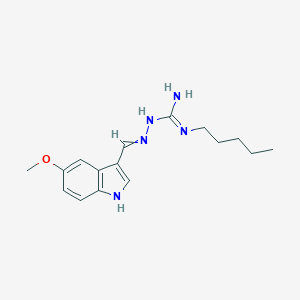
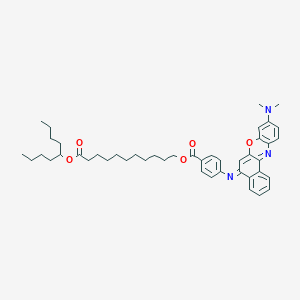
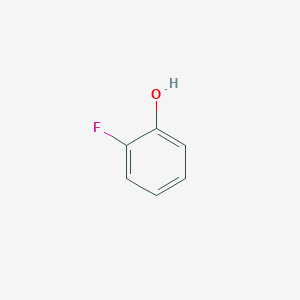
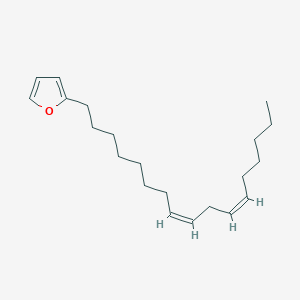
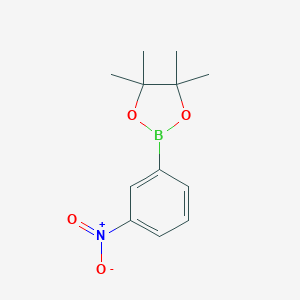
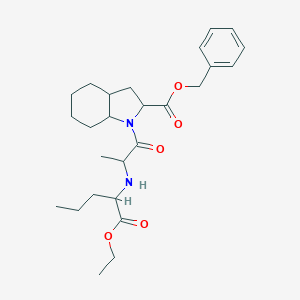
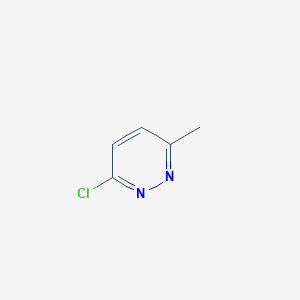
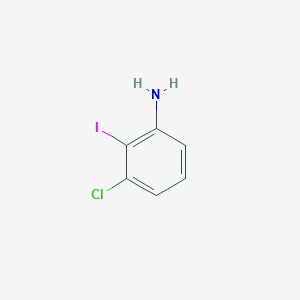
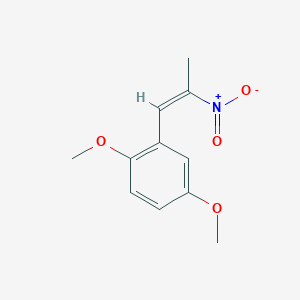
![4-[2-(Dimethylamino)ethyl]-1-methylpiperazin-2-one](/img/structure/B130404.png)
